molecular formula C11H14ClNO4S2 B8295748 3-Butylthio-4-chloro-5-sulfamylbenzoic acid

3-Butylthio-4-chloro-5-sulfamylbenzoic acid

Cat. No. B8295748
M. Wt: 323.8 g/mol
InChI Key: ZVFJXHDXFHGZJW-UHFFFAOYSA-N
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Patent
US03972886

Procedure details

To a stirred solution of 4-chloro-3-mercapto-5-sulfamylbenzoic acid (5.5 g) in 1 N sodium hydroxide (29.5 ml), butyl iodide (2.1 ml) is added. After additional stirring for 50 hours precipitates the sodium salt of 3-butylthio-4-chloro-5-sulfamylbenzoic acid which is collected and washed with ice water. The sodium salt is suspended in water (25 ml) and 1 N hydrochloric acid added slowly until a pH value of 1. The precipitate is collected by filtration and recrystallized from aqueous ethanol to yield 3-butylthio-4-chloro-5-sulfamylbenzoic acid with a melting point of 202° - 203°C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
29.5 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[SH:15]>[OH-].[Na+].C(I)CCC>[CH2:10]([S:15][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([S:11](=[O:14])(=[O:13])[NH2:12])[C:2]=1[Cl:1])[C:6]([OH:8])=[O:7])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)S
Name
Quantity
29.5 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
2.1 mL
Type
solvent
Smiles
C(CCC)I

Conditions

Stirring
Type
CUSTOM
Details
After additional stirring for 50 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitates the sodium salt of 3-butylthio-4-chloro-5-sulfamylbenzoic acid which
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with ice water
ADDITION
Type
ADDITION
Details
1 N hydrochloric acid added slowly until a pH value of 1
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
C(CCC)SC=1C=C(C(=O)O)C=C(C1Cl)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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